molecular formula C11H8O2 B015433 6-Methyl-1,4-naphthoquinone CAS No. 605-93-6

6-Methyl-1,4-naphthoquinone

Cat. No. B015433
CAS RN: 605-93-6
M. Wt: 172.18 g/mol
InChI Key: OPKFWRVRCVCMJH-UHFFFAOYSA-N
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Description

Synthesis Analysis 6-Methyl-1,4-naphthoquinone, also known as vitamin K3, has been synthesized through various methods. A notable approach involves the radiolytic reduction of its derivatives, producing semiquinones characterized by their unique absorption spectra and decay kinetics. These semiquinones undergo immediate loss of leaving group upon two-electron reduction to hydroquinone, without evidence for unimolecular elimination in the semiquinone form (Wilson et al., 1986). Another method reported the synthesis of 2-methyl-C14-1,4-naphthoquinone from radioactive sodium carbonate, showcasing an efficient pathway with significant yield (Phillips et al., 1952).

Molecular Structure Analysis The molecular structure of 6-methyl-1,4-naphthoquinone derivatives has been elucidated using various spectroscopic techniques. For instance, the study on 2-(n-alkylamino)-1,4-naphthoquinones revealed the formation of dimers via N-H⋯O hydrogen bonding, with molecular structures confirmed by X-ray diffraction studies, indicating the presence of intramolecular hydrogen bonding interactions (Patil et al., 2014).

Chemical Reactions and Properties 6-Methyl-1,4-naphthoquinone and its derivatives exhibit a range of chemical reactivities, such as the stoichiometry and kinetics of reactions with thiols, forming hydroquinone and thioether. These reactions have implications for their use as bioreductive alkylating agents and hypoxic cell radiosensitizers (Wilson et al., 1987).

Physical Properties Analysis The physical properties of 6-methyl-1,4-naphthoquinone derivatives, such as their absorption spectra, decay kinetics, and redox equilibria, have been characterized in detail, providing insights into their potential applications in medicinal chemistry (Wilson et al., 1986).

Chemical Properties Analysis The electrochemical properties of 6-methyl-1,4-naphthoquinone and its derivatives have been studied, showing their potential as antimicrobial agents due to their ability to interact with mitochondrial membranes and enzyme systems, affecting cellular respiration and inducing mitochondrial swelling (Pisani et al., 1986). These properties highlight the compound's versatility in various chemical and biological contexts.

Scientific Research Applications

  • Endoradiotherapeutic Drug Potential : A derivative, 6-211At-Astato-2-methyl-1,4-naphthoquinol bis (disodium phosphate), demonstrates potential as an endoradiotherapeutic drug for metastatic malignant diseases, offering radiochemical efficiency ranging from 28-32% (Brown, 1982).

  • Impact on Mitochondrial Function : 6-methyl 1,4-naphthoquinones are found to be more potent inhibitors of NADH-oxidase and succinoxidase compared to 2-methyl quinones. They cause more severe mitochondrial swelling and disruption (Pisani, Pointon, & Pardini, 1986).

  • Detection of Latent Fingermarks : Naphthoquinones, including 6-Methyl-1,4-naphthoquinone, are promising reagents for detecting latent fingermarks on paper, producing visible fingermarks with photoluminescence when exposed to specific amino acids (Jelly, Lewis, Lennard, Lim, & Almog, 2010).

  • Antitumor Activity : 2- and 6-methyl-1,4-naphthoquinone derivatives show antitumor activity, particularly when they are mesylates, tosylates, and N-(chloroethyl)carbamates. These compounds potentially act as bioreductive alkylating agents (Antonini, Lin, Cosby, Dai, & Sartorelli, 1982).

  • Bioreductive Alkylating Agents and Radiosensitizers : The radiolytic reduction of these derivatives produces semiquinones, which have potential as bioreductive alkylating agents and radiosensitizers targeting hypoxic cells (Wilson, Wardman, Lin, & Sartorelli, 1986).

  • Cardioprotective and Neuroprotective Properties : 1,4-naphthoquinones demonstrate cardioprotective, anti-ischemic, hepatoprotective, neuroprotective, and antitumor properties, suggesting potential for medicinal drugs and non-invasive detection of pathological areas in diseases like myocardial infarction and neurodegenerative diseases (Aminin & Polonik, 2020).

  • Antibacterial and Antifungal Properties : Novel 1,4-naphthoquinone derivatives show promising antifungal and antibacterial activities against various pathogens (Tandon, Yadav, Singh, Chaturvedi, & Shukla, 2005).

Safety And Hazards

Naphthoquinones, including 6-Methyl-1,4-naphthoquinone, can be hazardous. They can cause severe skin burns and eye damage, respiratory irritation, and allergic skin reactions. They can be fatal if inhaled and toxic if swallowed or in contact with skin .

Future Directions

Naphthoquinones, including 6-Methyl-1,4-naphthoquinone, have potential therapeutic uses. They are interesting leads for the development of novel compounds of potential use in various therapeutic settings . They also have potential as natural product-based herbicides .

properties

IUPAC Name

6-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKFWRVRCVCMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344717
Record name 6-Methyl-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,4-naphthoquinone

CAS RN

605-93-6
Record name 6-Methyl-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,4-benzoquinone (13.9 g, 128 mmol) and isoprene (13.1 ml, 131 mmol) was stirred in glacial acetic acid (44 ml) for 68 hours at room temperature. The mixture was diluted with water (44 ml) and refluxed for 11/2 hours. The mixture was cooled to room temperature and acetic acid (84 ml) and chromic acid [chromium trioxide (29.4 g) in water (30 ml)] was added sequentially, before refluxing for a further 11/2 hours. After cooling, the mixture was diluted with water (200 ml) and extracted with ether (3×50 ml). The combined ether fractions were washed with dilute sodium hydroxide solution (2M; 2×50 ml), water (2×50 ml), saturated sodium chloride solution (50 ml) and dried over magnesium sulphate. Filtration and evaporation of solvent under reduced pressure, and repeated recrystallisation from petroleum ether yielded the title compound (7 g).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
84 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 1,4-benzoquinone (13.9 g, 128 mmol) and isoprene (13.1 ml, 131 mmol) was stirred in glacial acetic acid (44 ml) for 68 hours at room temperature. The mixture was diluted with water (44 ml) and refluxed for 11/2 hours. The mixture was cooled to room temperature and acetic acid (84 ml) and chromic acid [chromium trioxide (29.4 g) in water (30 ml)] was added sequentially, before refluxing for a further 11/2 hours. After cooling, the mixture was diluted with water (200 ml) and extracted with ether (3×50 ml). The combined ether fractions were washed with dilute sodium hydroxide solution (2M; 2 15×50 ml), water (2×50 ml), saturated sodium chloride solution (50 ml) and dried over magnesium sulphate. Filtration and evaporation of solvent under reduced pressure, and repeated recrystallisation from petroleum ether yielded the title compound (7 g).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
84 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
270
Citations
I Antonini, TS Lin, LA Cosby, YR Dai… - Journal of Medicinal …, 1982 - ACS Publications
A number of antineoplastic agents possess both the quinone nucleus and an appropriate substituent that permits them to function as bioreductive alkylating agents. To develop new …
Number of citations: 54 0-pubs-acs-org.brum.beds.ac.uk
I Wilson, P Wardman, TS Lin… - Journal of medicinal …, 1986 - ACS Publications
The semiquinones, Q*~, of derivatives of 2-and 6-methyl-1, 4-naphthoquinones, some incorporating leavinggroups with substituents such as CH2Br or CH2OCONHCH3, have been …
Number of citations: 94 0-pubs-acs-org.brum.beds.ac.uk
R Song, A Sorokin, J Bernadou… - The Journal of Organic …, 1997 - ACS Publications
The metalloporphyrin-catalyzed oxidation of 2-methynaphthalene (1) by potassium monopersulfate produced mainly two naphthoquinones: 2-methyl-1,4-naphthoquinone (2) (…
Number of citations: 134 0-pubs-acs-org.brum.beds.ac.uk
I Wilson, P Wardman, TS Lin, AC Sartorelli - Chemico-biological …, 1987 - Elsevier
The stoichiometry and kinetics of the anaerobic reactions between some thiols and derivatives of 2- and 6-methyl-1,4-naphthoquinones in water were measured using stopped flow …
DE Pisani, MJ Pointon, RS Pardini - Biochemical pharmacology, 1986 - Elsevier
Seven derivatives of 2-methyl-1,4-naphthoquinone were compared to an equivalent series of 6-methyl-1,4-naphthoquinone derivatives for their abilities to interact with mitochondrial …
N Kishore, B Binneman, A Mahapatra… - Bioorganic & Medicinal …, 2014 - Elsevier
In an effort to establish new candidates with enhanced anticancer activity of 5-hydroxy-7-methyl-1,4-naphthoquinone scaffold (7-methyljuglone) previously isolated from the root extract …
OV Zalomaeva, OA Kholdeeva, AB Sorokin - Comptes Rendus Chimie, 2007 - Elsevier
Iron tetrasulfophthalocyanine (FePcS) supported catalyst was prepared by covalent grafting onto amino-modified silica by a novel practical one-pot method using activation of sulfonate …
S Uruş, M Keleş, O Serindağ - … , Sulfur, and Silicon and the Related …, 2010 - Taylor & Francis
Ru(II), Pd(II), and Co(II) complexes of the free ditertiary aminomethylphosphine ligand, N,N-bis(diphenylphosphinomethyl)aminopropyltriethoxysilane [(EtO) 3 Si(CH 2 ) 3 N(CH 2 PPh 2 …
G Raspotnig, V Leutgeb, M Schaider… - Journal of chemical …, 2010 - Springer
Extracts of Paranemastoma quadripunctatum (Opiliones, Dyspnoi, Nemastomatidae) contained seven components, all of which likely originated from the secretion of well-developed …
C Giulivi, E Cadenas - Biochemical Journal, 1994 - portlandpress.com
The one- and two-electron enzymic reduction of the bioreductive alkylating agents 2-methylmethoxynaphthoquinone (quinone I) and 2-chloromethylnaphthoquinone (quinone II) was …
Number of citations: 50 portlandpress.com

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